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molecular formula C11H13NO2 B1623458 6-Methoxy-1-tetralone oxime CAS No. 54951-36-9

6-Methoxy-1-tetralone oxime

Cat. No. B1623458
M. Wt: 191.23 g/mol
InChI Key: QEPLWBMPKVIAOH-UHFFFAOYSA-N
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Patent
US06998403B2

Procedure details

Dissolve 100 g (0.57 mol) of 6-methoxy-1-tetralone in 2.5 litres of a mixture of ethanol/water: 80/20. There are then added, at ambient temperature, 85 g (1.04 mol) of sodium acetate and 43 g (0.62 mol) of hydroxylamine hydrochloride. Heat the suspension at reflux for 4 hours. Dilute the mixture with 5 litres of water and extract with ethyl ether, wash with water, dry over magnesium sulphate and filter. After evaporating off the solvent, 99 g of a beige solid are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[CH2:8][CH2:7][CH2:6]2.C([O-])(=O)C.[Na+].Cl.[NH2:20][OH:21]>C(O)C.O.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[N:20][OH:21])[CH2:8][CH2:7][CH2:6]2 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
mixture
Quantity
2.5 L
Type
solvent
Smiles
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There are then added, at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
Heat the suspension
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl ether
WASH
Type
WASH
Details
wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent, 99 g of a beige solid
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
COC=1C=C2CCCC(C2=CC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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